6-Oxaspiro[3.5]nonan-9-ylmethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-oxaspiro[3.5]nonan-9-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-6-8-2-5-11-7-9(8)3-1-4-9/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTFNYNQFSSZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCC2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Context and Research Significance of 6 Oxaspiro 3.5 Nonan 9 Ylmethanamine
Introduction to Spirocyclic Amine Scaffolds in Modern Chemical Research
Spirocycles are bicyclic structures where two rings are connected by a single common atom, known as the spiro atom. tandfonline.com This unique arrangement confers a rigid, three-dimensional geometry, a stark contrast to the "flatland" of traditional aromatic compounds. tandfonline.com The increasing proportion of sp³-hybridized atoms in these scaffolds generally correlates with improved physicochemical properties and better pharmacokinetic profiles. tandfonline.com
Spirocyclic amine scaffolds, which incorporate a nitrogen atom within one of the rings, have garnered particular attention. These azaspirocycles often exhibit enhanced aqueous solubility, higher basicity, and decreased lipophilicity compared to their non-spirocyclic counterparts like piperidines and morpholines. tandfonline.com This modulation of properties is crucial in the hit-to-lead optimization phase of drug discovery. Furthermore, the inherent rigidity of the spirocyclic system can lock a molecule into a specific conformation, optimizing the orientation of binding elements for a biological target. This can lead to enhanced potency, improved selectivity, and a reduction in off-target effects. tandfonline.comnih.gov
Table 1: Comparative Physicochemical Properties of Spirocyclic Scaffolds
| Property | Planar Aromatic/Monocyclic Systems | Spirocyclic Systems |
|---|---|---|
| Three-Dimensionality (Fsp³) | Low | High |
| Conformational Flexibility | High/Moderate | Low (Rigid) |
| Aqueous Solubility | Generally Lower | Often Higher |
| Lipophilicity (logP) | Generally Higher | Often Lower |
| Metabolic Stability | Variable, can be susceptible to oxidation | Often Improved |
| Novelty (Intellectual Property) | Crowded Space | High Potential |
Unique Structural Features and Conformational Rigidity of the 6-Oxaspiro[3.5]nonane Core
The compound 6-Oxaspiro[3.5]nonan-9-ylmethanamine is built upon the 6-oxaspiro[3.5]nonane core. The nomenclature "[3.5]" indicates that the spiro carbon atom connects a cyclobutane (B1203170) ring (three carbons besides the spiro atom) and a cyclohexane (B81311) ring (five carbons besides the spiro atom). The "6-Oxa" prefix specifies that an oxygen atom replaces a carbon at the 6-position of the spirocyclic system, placing it within the six-membered ring, thus forming an oxacyclohexane (tetrahydropyran) moiety.
This specific combination of a small, strained cyclobutane ring and a larger, more flexible oxacyclohexane ring fused at a single point creates significant conformational constraints. Spirocycles composed of small rings are known to be either rigid or possess a limited number of well-defined conformations. The oxacyclohexane ring typically adopts a stable chair conformation to minimize steric strain. The spiro-fusion to the puckered cyclobutane ring further restricts the conformational freedom of the entire scaffold. This rigidity is a highly desirable trait in medicinal chemistry, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity. The presence of the ether oxygen can also act as a hydrogen bond acceptor, influencing molecular interactions and improving properties like solubility. rsc.org
Table 2: Structural Characteristics of the 6-Oxaspiro[3.5]nonane Core
| Feature | Description |
|---|---|
| Ring System | Spiro-fused bicyclic system |
| Component Ring 1 | Cyclobutane |
| Component Ring 2 | Oxacyclohexane (Tetrahydropyran) |
| Spiro Atom | Quaternary sp³ Carbon |
| Key Heteroatom | Oxygen (in the 6-position) |
| Expected Conformation | Highly constrained; Oxacyclohexane ring likely in a chair conformation, fused to a puckered cyclobutane ring. |
Current Gaps and Emerging Research Opportunities for this compound Derivatives
Despite the conceptual appeal of its scaffold, this compound itself is not extensively documented in peer-reviewed research literature, with information largely confined to chemical supplier catalogs. This represents a significant knowledge gap and, simultaneously, a compelling research opportunity. The compound is best viewed as a novel chemical building block, poised for exploration.
The primary amine of the methanamine group (-CH₂NH₂) serves as a versatile functional handle. It allows for the straightforward incorporation of the rigid 6-oxaspiro[3.5]nonane scaffold into a wide variety of larger molecules through well-established chemical reactions such as amidation, reductive amination, and sulfonylation.
Emerging opportunities for derivatives of this compound are plentiful:
Library Synthesis: The synthesis of diverse libraries of compounds incorporating this scaffold for screening against various biological targets (e.g., G-protein coupled receptors, enzymes, ion channels) could uncover novel bioactive agents.
Fragment-Based Drug Discovery: The core scaffold itself is an ideal candidate for fragment-based screening, where its rigid three-dimensional structure could identify unique binding pockets on protein surfaces.
Bioisosteric Replacement: Derivatives can be designed as bioisosteres of existing drugs that contain less favorable fragments, such as piperidines or other monocyclic amines, with the goal of improving pharmacokinetic or pharmacodynamic properties. univ.kiev.ua The design of novel agonists for receptors like GPR119 has been successfully demonstrated with related azaspiro[3.5]nonane derivatives. nih.gov
Overview of Advanced Methodologies Applied to Oxaspirocyclic Systems
The synthesis of spirocyclic systems, particularly complex oxaspirocycles, can be challenging, a factor that has historically limited their exploration. nih.gov However, recent advancements in synthetic organic chemistry have provided more robust and efficient methods for their construction. While the synthesis of carbo- and hetero-spirocycles is more established, methods for creating oxa-spirocyclic frameworks are an active area of research. researchgate.net
Several advanced methodologies are applicable to the synthesis of oxaspirocyclic systems:
Iodocyclization: This has emerged as a key and general method for preparing a wide range of oxa-spirocycles from alkenyl alcohols, demonstrating high efficiency and functional group tolerance. rsc.orgresearchgate.net
Metal-Catalyzed Reactions: Various transition metals are used to catalyze the formation of these complex rings. Notable examples include Palladium(II)-catalyzed intramolecular C(sp³)–O bond formation, which can construct sterically hindered oxaspirocycles with high stereoselectivity. rsc.org Cobalt(III)-catalyzed protocols have also been developed for the one-step synthesis of oxa-spirocycles from phenoxy acetamides and alkynes. researchgate.net
Ring-Closing Metathesis (RCM): This powerful reaction has been applied to the synthesis of spirocyclic structures, including those containing oxygen.
Intramolecular Cyclization Strategies: Other methods include intramolecular Michael additions and various transition-metal-catalyzed oxidative cyclizations of unsaturated alkoxyamines. researchgate.net
Table 3: Selected Synthetic Methodologies for Oxaspirocycles
| Methodology | Catalyst/Key Reagent | Description |
|---|---|---|
| Iodocyclization | I₂ / NIS / etc. | Electrophilic cyclization of unsaturated alcohols to form iodo-functionalized oxaspirocycles. rsc.org |
| Palladium-Catalyzed C-H Activation | Palladium(II) salts | Intramolecular C(sp³)–H activation followed by C-O bond formation, often using a directing group. rsc.org |
| Cobalt-Catalyzed Cascade Reaction | Cobalt(III) complexes | A one-step synthesis using phenoxy acetamide (B32628) and alkynes via C-H activation and carboamidation. researchgate.net |
| Ring-Closing Metathesis (RCM) | Grubbs' or Hoyveda-Grubbs' catalysts | Cyclization of a diene-containing precursor to form the spirocyclic core. |
Synthetic Methodologies and Chemoenzymatic Approaches for 6 Oxaspiro 3.5 Nonan 9 Ylmethanamine
Stereoselective Synthesis of the 6-Oxaspiro[3.5]nonane Core
The construction of the 6-oxaspiro[3.5]nonane core with precise control over its stereochemistry is a pivotal challenge in the synthesis of the target molecule. This section delves into asymmetric and diastereoselective approaches to establish the desired spatial arrangement of atoms.
Asymmetric Approaches to Spiro[3.5]nonane Systems
The asymmetric synthesis of spirocycles, including those containing a spiro[3.5]nonane framework, is an area of intensive research. While direct asymmetric synthesis of the 6-oxaspiro[3.5]nonane core is not extensively documented, several strategies for related spirocyclic systems can be adapted. One powerful approach involves the use of chiral catalysts to control the formation of the spirocenter. For instance, asymmetric desymmetrization of prochiral precursors has proven effective in generating enantiomerically enriched spirocycles. This can be achieved through catalytic reactions that differentiate between two identical functional groups in a symmetrical molecule.
Diastereoselective Control in 6-Oxaspiro[3.5]nonan-9-ylmethanamine Synthesis
Once the asymmetric synthesis of the core is achieved, or if starting from a racemic or achiral precursor, controlling the relative stereochemistry of the substituents on the cyclohexane (B81311) ring becomes crucial. Diastereoselective reactions are employed to introduce the aminomethyl group in a specific orientation relative to the spiro-oxetane moiety.
The conformation of the cyclohexane ring in the 6-oxaspiro[3.5]nonane system will significantly influence the facial selectivity of reactions. The bulky spiro-oxetane group is likely to direct incoming reagents to the less hindered face of the cyclohexane ring, a phenomenon known as steric hindrance. By carefully choosing reagents and reaction conditions, this inherent steric bias can be exploited to achieve high diastereoselectivity. For instance, the reduction of a ketone at the 9-position of the 6-oxaspiro[3.5]nonane ring would likely proceed via hydride attack from the less hindered face, leading to a predominance of one diastereomeric alcohol. This alcohol can then be converted to the desired amine.
Furthermore, substrate-controlled diastereoselective methods, where the existing stereocenters in the molecule dictate the stereochemical outcome of subsequent reactions, are paramount. The interplay of steric and electronic effects of the oxetane (B1205548) ring and any other substituents on the cyclohexane ring will govern the approach of reagents and the stability of transition states, thereby determining the diastereomeric ratio of the product.
Functionalization Strategies for the Amine Moiety in this compound
The introduction of the aminomethyl group onto the 6-oxaspiro[3.5]nonane core is a critical step in the synthesis of the target molecule. This section explores various functionalization strategies to install the amine moiety.
Direct Amination and Reductive Amination Pathways
Direct amination methods, while attractive for their atom economy, can be challenging to implement on a cyclohexane ring. A more common and reliable approach is reductive amination. This two-step, one-pot process typically involves the reaction of a ketone precursor, 6-oxaspiro[3.5]nonan-9-one, with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an imine or enamine intermediate. This intermediate is then reduced in situ to the desired amine.
A variety of reducing agents can be employed for the reduction step, with the choice of reagent influencing the stereochemical outcome. Sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) are popular choices due to their mildness and selectivity. The stereoselectivity of the reduction can often be controlled by the steric bulk of the reducing agent and the reaction conditions.
An alternative to direct reductive amination of a ketone is the conversion of a carboxylic acid or ester at the 9-position to the corresponding amide, followed by reduction to the amine. This provides another pathway to the target aminomethyl group.
Protecting Group Chemistry in this compound Synthesis
Throughout the multi-step synthesis of this compound, the use of protecting groups for the amine functionality is often necessary. The primary amine is a nucleophilic and basic functional group that can interfere with various reaction conditions. Therefore, it is often "masked" with a protecting group that is stable to the reaction conditions and can be selectively removed at a later stage.
Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically stable to basic and nucleophilic conditions but can be readily removed with acid. The Cbz group is stable to a wider range of conditions and is often removed by catalytic hydrogenation. The choice of protecting group depends on the specific reaction sequence and the compatibility with other functional groups in the molecule.
The strategic use of protecting groups allows for the selective transformation of other parts of the molecule without affecting the amine functionality. For example, if a reaction requires strongly basic conditions, a Boc-protected amine would be stable, whereas an unprotected amine would likely undergo side reactions. After the desired transformation is complete, the protecting group is removed to unveil the final aminomethyl group.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance to minimize environmental impact and improve sustainability.
One of the core principles of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. primescholars.comnih.gov Reactions with high atom economy, such as cycloadditions and catalytic reactions, are preferred over stoichiometric reactions that generate significant waste. mdpi.com For instance, developing a catalytic asymmetric cycloaddition to form the spirocyclic core would be a highly atom-economical approach.
The use of safer solvents and reagents is another key aspect. Traditional organic solvents can be volatile, flammable, and toxic. The development of synthetic routes that utilize greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental footprint of the synthesis. researchgate.netrsc.orgnih.gov Additionally, replacing hazardous reagents with safer alternatives is a crucial consideration.
Catalysis plays a central role in green chemistry. The use of catalytic amounts of reagents is inherently more sustainable than using stoichiometric amounts. The development of highly efficient and recyclable catalysts for the key steps in the synthesis of this compound would be a significant advancement. This includes both metal-based and organocatalysts.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a powerful tool for green synthesis. nih.gov Enzymes operate under mild conditions (temperature, pH), often in aqueous media, and can exhibit high levels of stereoselectivity. researchgate.net A potential chemoenzymatic approach to this compound could involve the use of enzymes for key steps such as the asymmetric synthesis of the oxetane ring or the stereoselective introduction of the amine group. researchgate.netontosight.ai For example, a halohydrin dehalogenase could potentially be engineered for the enantioselective formation of the oxetane ring. nih.govresearchgate.netresearchgate.net
Finally, designing the synthesis to be energy efficient is also a critical component of green chemistry. Utilizing microwave-assisted synthesis, for example, can often reduce reaction times and energy consumption compared to conventional heating methods. utrgv.edu
By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.
Catalytic Methods for Spirocyclic Construction (e.g., Photocatalysis, Electrocatalysis)
The formation of spirocyclic systems, particularly those containing strained rings like oxetanes, can be significantly enhanced through various catalytic approaches. Photocatalysis and electrocatalysis, in particular, offer mild and efficient pathways for constructing these challenging motifs.
Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including spirocycles. rsc.orgnih.govrsc.org This methodology often involves the generation of radical intermediates under gentle conditions, which can then undergo cyclization to form the desired spirocyclic core. For instance, dual catalysis systems combining a photosensitizer with another catalyst, such as a titanocene (B72419) complex, have been successfully employed for the radical opening and spirocyclization of epoxyalkynes. rsc.orgnih.gov This approach is notable for its use of an organic dye as a photocatalyst and a Hantzsch ester as a reductant, avoiding stoichiometric metallic reagents. rsc.orgnih.gov While not directly applied to this compound, this strategy highlights a potential route where a suitably designed substrate could undergo photocatalytic cyclization to form the 6-oxaspiro[3.5]nonane skeleton.
Another key photocatalytic strategy involves the generation of N-centered radicals to construct β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes, showcasing the power of this method in forming spiro-heterocycles. nih.gov Similarly, photoredox-induced intramolecular 1,5-hydrogen atom transfer (HAT) reactions have been developed for the synthesis of spirocyclic γ-lactams, demonstrating the versatility of photocatalysis in creating spiro-linkages. researchgate.net The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is a classic method for synthesizing oxetanes and has been adapted for the creation of spirocyclic oxetanes. rsc.orgbohrium.com Recent advancements have expanded its scope to include cyclic aliphatic ketones and maleic acid derivatives, which can be achieved using visible light. rsc.orgbohrium.com
Copper-catalyzed methods have also proven effective in the enantioselective synthesis of spirocyclic ethers. nih.govnih.gov These reactions can proceed via a carboetherification of alkenols, where two rings of the spirocycle are formed in a single step, creating a fully substituted tertiary ether carbon with high stereocontrol. nih.govnih.gov Such a strategy could be envisioned for the synthesis of the 6-oxaspiro[3.5]nonane core.
| Catalytic Method | Key Features | Catalyst/Reagent Examples | Potential Application for this compound Synthesis | References |
|---|---|---|---|---|
| Dual Titanocene/Photoredox Catalysis | Visible-light driven, radical-mediated spirocyclization of epoxyalkynes. Environmentally benign. | 4CzIPN (photocatalyst), Hantzsch ester, Cp₂TiCl₂ | Construction of the spirocyclic ether core from a suitable acyclic precursor. | rsc.orgnih.gov |
| Copper-Catalyzed Carboetherification | Enantioselective formation of two rings in one step from acyclic alkenols. | Cu(OTf)₂, (S,S)-tBu-Box ligand, MnO₂ | Asymmetric synthesis of the 6-oxaspiro[3.5]nonane skeleton. | nih.govnih.gov |
| Paternò–Büchi Reaction (Photocycloaddition) | [2+2] cycloaddition to form the oxetane ring. Can be adapted for spirocyclic systems. | UV or visible light | Formation of the spiro-oxetane ring by reacting a cyclohexanone (B45756) derivative with an appropriate alkene. | rsc.orgbohrium.com |
| Photoredox-Induced 1,5-HAT | Tandem intramolecular hydrogen atom transfer and cyclization to form spirolactams. | Decatungstate anion (TBADT) | Adaptable for the synthesis of related nitrogen-containing spirocycles. | researchgate.net |
Solvent-Free or Aqueous Media Synthesis Approaches
The development of synthetic methods that utilize environmentally friendly solvents, such as water, or are conducted under solvent-free conditions is a significant goal in modern chemistry. nih.govingentaconnect.combenthamdirect.comresearchgate.net These approaches not only reduce the environmental impact but can also offer unique reactivity and selectivity.
Syntheses of spirocyclic compounds in aqueous media have been reported to be efficient for various scaffolds. nih.govingentaconnect.combenthamdirect.comresearchgate.net Water as a solvent is abundant, non-toxic, and can promote certain reactions through hydrophobic effects. For example, the synthesis of spiro[indole–pyrrolidine] derivatives has been successfully achieved in high yields in aqueous media. nih.gov This protocol highlights the potential of water as a viable medium for complex cyclization reactions. While many organic reactions are not compatible with water, the use of water-tolerant catalysts can overcome this limitation. ingentaconnect.com
Solvent-free, or mechanochemical, synthesis is another green chemistry approach that has been applied to the creation of spirocycles. nih.gov These reactions are performed by grinding or milling solid reactants together, often with a catalytic amount of a liquid additive. This method can lead to shorter reaction times, simpler work-up procedures, and excellent yields, as demonstrated in the synthesis of spiro[indole–pyrrolidine] derivatives. nih.gov The principles of aqueous and solvent-free synthesis could be applied to key steps in the production of this compound, such as the formation of the cyclohexane ring or the introduction of the aminomethyl group.
| Approach | Key Advantages | Example Reaction | Potential Application for this compound Synthesis | References |
|---|---|---|---|---|
| Aqueous Media Synthesis | Environmentally friendly, abundant solvent, potential for enhanced reactivity and selectivity. | Michael condensation for spiro[indole–pyrrolidine] synthesis. | Could be employed for steps involving water-tolerant reagents, such as certain condensation or substitution reactions. | nih.govingentaconnect.combenthamdirect.comresearchgate.net |
| Solvent-Free (Mechanochemical) Synthesis | Reduced solvent waste, short reaction times, experimental simplicity, high yields. | Mechanochemical synthesis of spiro[indole–pyrrolidine] derivatives. | Applicable to solid-state reactions in the synthetic pathway, potentially reducing the overall environmental footprint. | nih.gov |
Flow Chemistry and Automated Synthesis Techniques for Spirocyclic Amines
Flow chemistry and automated synthesis are transforming the landscape of modern organic synthesis, enabling more efficient, scalable, and safer production of complex molecules. researchgate.netspirochem.comacs.orgsyrris.com These techniques are particularly well-suited for the synthesis of spirocyclic amines, offering precise control over reaction parameters and facilitating the rapid exploration of chemical space.
Continuous flow synthesis involves pumping reagents through a network of tubes and reactors, allowing for excellent control over temperature, pressure, and reaction time. researchgate.net This methodology has been successfully applied to the multi-step total synthesis of complex natural products, including spirocyclic compounds. syrris.com The benefits include improved safety when handling hazardous reagents, enhanced reaction efficiency, and straightforward scalability. spirochem.comacs.org For the synthesis of a molecule like this compound, flow chemistry could be employed for challenging steps such as the formation of the strained oxetane ring or for catalytic reactions that benefit from precise temperature control. syrris.com
Automated synthesis platforms, often integrated with flow chemistry systems, allow for the rapid, sequential synthesis of libraries of related compounds. researchgate.netbath.ac.uknih.gov An automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines has been reported, demonstrating a highly modular approach to these scaffolds. researchgate.net This system telescoped a photoredox-catalyzed hydroaminoalkylation with a subsequent C-N bond formation, showcasing the power of combining modern synthetic methods with automation. researchgate.net Such an approach would be highly valuable for producing analogs of this compound for structure-activity relationship studies. The integration of automated synthesis with in-line purification and analysis further accelerates the drug discovery and development process. nih.gov
| Technique | Key Advantages | Example Application | Relevance to this compound Synthesis | References |
|---|---|---|---|---|
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability, improved efficiency. | Total synthesis of spirodienal A and spirangien A methyl ester. | Enables safe and scalable production, particularly for exothermic or hazardous reactions in the synthetic sequence. | acs.orgsyrris.com |
| Automated Synthesis | High-throughput synthesis of compound libraries, modularity, reduced manual labor. | Automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines. | Facilitates rapid synthesis of derivatives for medicinal chemistry programs by varying substituents on the cyclohexane ring. | researchgate.netbath.ac.uknih.gov |
Advanced Structural and Conformational Analysis of 6 Oxaspiro 3.5 Nonan 9 Ylmethanamine
Spectroscopic Investigations of 6-Oxaspiro[3.5]nonan-9-ylmethanamine
Spectroscopic analysis is fundamental to understanding the structural and electronic properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) provide complementary information regarding the molecule's connectivity, stereochemistry, and functional group characteristics.
Detailed Nuclear Magnetic Resonance (NMR) Studies for Stereochemistry and Conformation
NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY/ROESY) would be required for unambiguous signal assignment and conformational analysis.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclohexane (B81311) ring, the oxetane (B1205548) ring, and the aminomethyl group. The protons of the methylene groups on the oxetane ring typically appear at approximately 4.65 ppm, while the other methylene protons of the oxetane are expected around 2.61 ppm researchgate.net. The protons on the cyclohexane ring would resonate in the aliphatic region (1.0-2.5 ppm), with their chemical shifts and multiplicities influenced by the ring's conformation (chair, boat, or twist-boat). The CH-CH₂-NH₂ moiety would present a complex multiplet for the methine proton and distinct signals for the diastereotopic protons of the CH₂ group.
The ¹³C NMR spectrum would complement the proton data, with the spiro carbon atom appearing as a unique quaternary signal. The carbon atoms of the oxetane ring are expected in the range of δ 80-85 ppm for the C-O carbons and lower for the other carbon.
Conformational analysis of related oxetane-containing oligomers has been successfully performed using techniques like Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROESY) spectroscopy acs.org. For this compound, NOESY/ROESY experiments would be crucial to determine the spatial proximity between protons, which in turn defines the preferred conformation of the cyclohexane ring and the relative orientation of the aminomethyl substituent. Spirocyclic systems can enforce significant conformational rigidity, which can be probed by these NMR methods nih.govenamine.net.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C5 (Cyclohexane) | 1.2 - 1.6 (m) | 25 - 30 |
| C2, C4 (Cyclohexane) | 1.5 - 1.9 (m) | 28 - 33 |
| C3 (Cyclohexane) | 1.0 - 1.4 (m) | 20 - 25 |
| C7, C8 (Oxetane) | 4.5 - 4.8 (t) | 80 - 85 |
| C9 (Spiro) | - | 45 - 55 |
| C10 (Methine) | 2.0 - 2.5 (m) | 40 - 45 |
| C11 (Methyleneamine) | 2.8 - 3.2 (m) | 45 - 50 |
| NH₂ | 1.5 - 2.5 (br s) | - |
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. For this compound (C₉H₁₇NO), the molecular ion peak [M]⁺ would be observed.
The fragmentation of oxetane-containing compounds under mass spectrometry conditions often involves the loss of a formaldehyde (CH₂O) or ethene molecule from the four-membered ring mdpi.com. The primary fragmentation pathways for this compound would likely involve:
α-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, leading to the loss of the aminomethyl group or the formation of an iminium ion.
Ring cleavage: Fragmentation of the oxetane or cyclohexane ring. A characteristic fragmentation for spiro-oxetanes is the retro-[2+2] cycloaddition, leading to the formation of a cyclohexanone (B45756) and a neutral alkene.
Loss of small neutral molecules: Elimination of NH₃, H₂O (after rearrangement), or CH₂O from the oxetane ring.
Table 2: Predicted Key Mass Fragments for this compound
| m/z (predicted) | Possible Formula | Description |
| 155.1310 | C₉H₁₇NO | Molecular Ion [M]⁺ |
| 125.1228 | C₈H₁₅O | [M - CH₂NH]⁺ |
| 124.0994 | C₇H₁₄N | [M - CH₂O - H]⁺ |
| 98.0732 | C₆H₁₀O | Cyclohexanone fragment from retro-[2+2] |
| 30.0344 | CH₄N | [CH₂NH₂]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show:
N-H stretching: A pair of medium to weak bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
C-H stretching: Multiple bands between 2850 and 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane and oxetane rings.
N-H bending: A scissoring vibration around 1590-1650 cm⁻¹.
C-O-C stretching: A strong, characteristic band for the cyclic ether (oxetane) around 980 cm⁻¹. The strained C-O-C bond angle in oxetanes allows them to be excellent hydrogen-bond acceptors acs.orgnih.gov.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the carbon skeleton. The presence of hydrogen bonding, both intramolecularly (if sterically possible) and intermolecularly, would cause a broadening and shifting of the N-H and C-O stretching bands to lower frequencies.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |
| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Weak |
| C-H (sp³) | Stretch | 2850 - 3000 | Strong |
| -NH₂ | Bend (Scissoring) | 1590 - 1650 | Medium |
| C-O-C (ether) | Asymmetric Stretch | 950 - 1000 | Strong |
| C-N | Stretch | 1020 - 1250 | Medium |
X-ray Crystallography and Solid-State Analysis of this compound Derivatives
While obtaining suitable crystals of the parent amine might be challenging, derivatives (e.g., salts, amides) are often more amenable to X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as how molecules pack together.
Crystal Packing and Intermolecular Interactions
The crystal packing of derivatives would be dominated by a network of intermolecular interactions. The primary amine group is a strong hydrogen bond donor, while the oxygen atom of the oxetane ring is a good hydrogen bond acceptor nih.gov.
Therefore, strong N-H···O or N-H···N hydrogen bonds are expected to be key structure-directing interactions, potentially forming chains, sheets, or more complex three-dimensional networks nih.gov. In addition to these strong interactions, weaker C-H···O and C-H···π interactions may also play a significant role in stabilizing the crystal lattice nih.govacs.org. The spirocyclic nature of the molecule imparts a distinct 3D shape, which will influence the efficiency of crystal packing enamine.net. The analysis of intermolecular contacts, often compared to the sum of van der Waals radii, helps in identifying these stabilizing forces rsc.org.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and has been observed in other spirocyclic systems acs.orgiucr.org. Different polymorphs can arise from variations in the conformation of the molecule (conformational polymorphism) or different arrangements of molecules in the crystal lattice (packing polymorphism) iucr.org.
For derivatives of this compound, polymorphism could be driven by different hydrogen-bonding motifs or subtle changes in the conformation of the flexible cyclohexane ring. Screening for polymorphs by varying crystallization conditions (solvent, temperature, pressure) would be an important aspect of solid-state characterization.
Co-crystallization, the process of forming a crystalline solid with two or more different molecules in the same lattice, could also be explored. Co-crystals with pharmaceutically acceptable acids or other co-formers could be designed to modify the physicochemical properties of the parent compound, using the principles of crystal engineering and supramolecular synthons ias.ac.in.
Chiral Resolution and Enantiomeric Purity Determination of this compound
The presence of a stereogenic spirocenter in this compound necessitates the development of robust analytical methods for the separation of its enantiomers and the determination of enantiomeric purity. The resolution of racemic mixtures and the accurate assessment of enantiomeric excess are critical in many areas of chemical research, particularly in the synthesis of enantiopure compounds for pharmaceutical applications.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the enantioseparation of chiral amines. The choice of the chiral stationary phase (CSP) is paramount for achieving successful resolution. For primary amines such as this compound, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often effective. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times.
The selection of the mobile phase is also a critical factor. In normal-phase HPLC, a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695) is typically employed. The composition of the mobile phase can be fine-tuned to optimize the separation. For basic amines, the addition of a small amount of an amine modifier, like diethylamine, can improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support of the CSP.
In the absence of specific experimental data for this compound, a general approach for method development would involve screening a variety of polysaccharide-based chiral columns with different mobile phase compositions. A hypothetical screening protocol is outlined in the table below.
Table 1: Hypothetical Chiral HPLC Method Development Screening for this compound
| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection | Expected Outcome |
|---|---|---|---|---|
| Chiralpak AD-H | Hexane/Isopropanol (90/10) + 0.1% DEA | 1.0 | UV (210 nm) | Potential for baseline or partial separation |
| Chiralcel OD-H | Hexane/Ethanol (85/15) + 0.1% DEA | 1.0 | UV (210 nm) | Alternative selectivity to Chiralpak |
DEA: Diethylamine
For Chiral GC, derivatization of the primary amine with a chiral derivatizing agent to form diastereomers is a common strategy. These diastereomers can then be separated on a standard achiral GC column. Alternatively, direct enantioseparation can be achieved on a chiral GC column, often coated with a cyclodextrin-based stationary phase.
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a valuable tool for the characterization of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this difference in absorption versus wavelength and is unique for each enantiomer, with mirror-image spectra.
For 6-Oxaspiro[3.e]nonan-9-ylmethanamine, the chromophores present are the C-O-C ether linkage and the C-N amine linkage. These saturated chromophores typically exhibit electronic transitions in the far-UV region (below 220 nm). The CD spectrum would be expected to show Cotton effects corresponding to these transitions. The sign and magnitude of these Cotton effects are dependent on the absolute configuration of the spirocenter and the conformation of the molecule.
Table 2: Predicted Chromophoric Contributions to the CD Spectrum of this compound
| Chromophore | Expected Transition Wavelength (nm) | Nature of Transition |
|---|---|---|
| C-O-C (Ether) | ~185-200 | n → σ* |
The interpretation of the CD spectrum can be complex due to the conformational flexibility of the molecule.
Conformational Landscape and Dynamic Studies of this compound
The cyclohexane ring is known to adopt a chair conformation as its lowest energy form. In the case of this compound, the spiro-fusion introduces a degree of rigidity. The aminomethyl substituent at the 9-position can exist in either an axial or an equatorial orientation. The relative stability of these two conformers will be influenced by steric interactions with the rest of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximities of protons, which can be used to deduce the preferred conformation. In a study of a natural product containing a spiro[3.5]nonene moiety, NOESY correlations were instrumental in determining the relative configuration of the stereocenters. For this compound, NOE correlations between the protons of the aminomethyl group and the protons on the cyclohexane and oxetane rings would be particularly informative.
Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to model the potential energy surface of the molecule and identify the low-energy conformers. These calculations can provide valuable insights into the relative energies of different conformations and the energy barriers to interconversion.
Table 3: Key Conformational Features of this compound
| Ring System | Preferred Conformation | Key Substituent Orientation |
|---|---|---|
| Cyclohexane | Chair | Aminomethyl group (axial vs. equatorial) |
Further dynamic NMR studies, such as variable-temperature NMR, could potentially be used to determine the energy barriers for conformational processes like ring inversion of the cyclohexane moiety.
Mechanistic Investigations of 6 Oxaspiro 3.5 Nonan 9 Ylmethanamine in Biological Systems Excluding Clinical Data
Molecular Target Identification and Validation Strategies
The identification of molecular targets is a critical first step in understanding the biological effects of a compound. For a novel molecule like 6-Oxaspiro[3.5]nonan-9-ylmethanamine, a variety of established techniques would be employed to identify its binding partners within a biological system.
Proteomic Approaches for Binding Partner Discovery
Proteomic strategies are powerful tools for the unbiased identification of protein-ligand interactions. In the context of this compound, researchers would typically synthesize a tagged version of the compound to facilitate pull-down assays. Cellular lysates would be incubated with the tagged compound, and proteins that bind to it would be isolated and subsequently identified using mass spectrometry. This approach allows for a broad screening of potential protein targets.
Affinity Chromatography and Surface Plasmon Resonance (SPR) for Binding Kinetics
Once potential binding partners are identified, techniques like affinity chromatography and surface plasmon resonance (SPR) are utilized to validate these interactions and quantify the binding kinetics.
Affinity Chromatography: In this method, this compound would be immobilized on a solid support. A mixture of proteins would then be passed over this support, and only those with an affinity for the compound would bind. These can then be eluted and identified.
Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique used to measure the binding affinity and kinetics (association and dissociation rates) between a ligand and a target protein in real-time. In a hypothetical study, a purified target protein would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The resulting data would provide quantitative measures of the binding interaction.
Hypothetical SPR Data for this compound Interaction with a Putative Target Protein
| Parameter | Value |
|---|---|
| Association Rate (ka) (M⁻¹s⁻¹) | Data Not Available |
| Dissociation Rate (kd) (s⁻¹) | Data Not Available |
Biochemical Pathway Modulation by this compound
Following target identification, the next step involves understanding how the binding of this compound to its molecular target(s) affects biochemical pathways.
Enzyme Inhibition/Activation Studies (e.g., in vitro assays)
If the identified target is an enzyme, in vitro assays would be conducted to determine if this compound acts as an inhibitor or an activator. These assays typically measure the rate of the enzymatic reaction in the presence and absence of the compound. The concentration of the compound required to elicit a half-maximal response (IC50 for inhibition or EC50 for activation) would be determined.
Receptor Binding Assays and Ligand-Receptor Interactions
Should the target be a receptor, receptor binding assays would be performed. These assays measure the ability of this compound to displace a known radiolabeled ligand from the receptor. This provides information on the binding affinity of the compound for the receptor.
Hypothetical Receptor Binding Affinity for this compound
| Receptor Target | Ki (nM) |
|---|
Cellular Uptake and Subcellular Localization Studies of this compound
To exert its effects, a compound must often enter the cell and reach its subcellular target. Cellular uptake and localization studies are therefore crucial. Fluorescently labeling this compound would allow for its visualization within cells using techniques like confocal microscopy. This would reveal whether the compound is taken up by cells and, if so, where it localizes (e.g., cytoplasm, nucleus, mitochondria).
Fluorescent Labeling and Live-Cell Imaging
There are currently no published studies detailing the use of fluorescently labeled this compound for live-cell imaging. Research into the synthesis of fluorescent analogues of this compound, its application in tracking subcellular localization, or its dynamic behavior within living cells has not been reported.
Cell Permeability and Efflux Mechanisms
Information regarding the cell permeability of this compound is not available in the current scientific literature. Consequently, there are no studies investigating the mechanisms by which this compound might be transported across cellular membranes, nor are there any reports on its potential interactions with cellular efflux pumps.
Structure-Activity Relationship (SAR) Studies for Biological Interactions
No structure-activity relationship (SAR) studies for this compound concerning its biological interactions have been documented. The exploration of how the chemical structure of this compound influences its biological activity is a field that remains to be investigated.
Systematic Modification of this compound Structure
There are no reports of the systematic chemical modification of the this compound structure. Research detailing the synthesis of derivatives or analogues to probe biological activity is not present in the available literature.
Correlating Structural Features with Mechanistic Effects
Given the absence of SAR studies and research on systematic modifications, there is no data available that correlates the specific structural features of this compound with any mechanistic effects in biological systems.
Advanced Methodologies for Probing Interactions of 6 Oxaspiro 3.5 Nonan 9 Ylmethanamine
Chemical Biology Approaches
Chemical biology techniques are instrumental in identifying the cellular targets of small molecules and elucidating their mechanism of action within a native biological context. These approaches utilize chemically modified versions of a compound to probe its interactions within complex biological systems.
Photoaffinity Labeling for Covalent Binding Site Identification
There is no publicly available research describing the use of photoaffinity labeling to identify the covalent binding sites of 6-Oxaspiro[3.5]nonan-9-ylmethanamine. This technique would typically involve synthesizing a derivative of the compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment tag (e.g., an alkyne or biotin). Upon irradiation with UV light, this probe would covalently crosslink to its direct binding partners, enabling their subsequent isolation and identification by mass spectrometry. However, no such studies have been documented for this specific compound.
Biophysical Characterization of this compound-Target Complexes
Biophysical methods provide quantitative data on the thermodynamic and structural aspects of a ligand-target interaction. These techniques are crucial for understanding the affinity, stoichiometry, and precise binding mode of a compound.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
A search of the scientific literature yielded no data from Isothermal Titration Calorimetry (ITC) experiments involving this compound. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters such as the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). Without an identified biological target, such studies cannot be performed, and no such data has been reported.
Hypothetical ITC Data Table This table is for illustrative purposes only, as no experimental data exists.
| Parameter | Value |
|---|---|
| Target Protein | Not Identified |
| KD (nM) | Not Determined |
| ΔH (kcal/mol) | Not Determined |
| -TΔS (kcal/mol) | Not Determined |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions
There are no published Nuclear Magnetic Resonance (NMR) spectroscopy studies characterizing the interaction between this compound and any protein target. NMR techniques, such as Chemical Shift Perturbation (CSP) or Saturation Transfer Difference (STD-NMR), are used to map the binding interface and study the structural changes upon ligand binding at an atomic level. The absence of an identified target precludes the existence of such research for this compound.
X-ray Co-crystallography of Compound-Target Complexes
No X-ray co-crystal structures of this compound in a complex with a biological target are available in the Protein Data Bank (PDB) or have been described in the literature. This powerful technique provides a high-resolution, three-dimensional view of the precise interactions between a ligand and its binding site, which is fundamental for structure-based drug design. The successful application of this method is contingent on the identification of a stable, crystallizable protein target that binds to the compound, which has not been reported.
Table of Compounds Mentioned
| Compound Name |
|---|
Mechanistic Insights from In Vitro and Ex Vivo Cellular Models
Gaining mechanistic insights into how a compound like this compound functions requires rigorous investigation using cellular models. Such studies are crucial for understanding the compound's potential effects on cellular pathways and functions.
The analysis of gene expression through techniques such as RNA-sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) would be a critical step in elucidating the biological effects of this compound. These methods could reveal which cellular pathways are modulated by the compound by quantifying changes in messenger RNA (mRNA) levels. For instance, researchers could treat a specific cell line with the compound and compare the resulting gene expression profile to untreated cells. This would highlight upregulated or downregulated genes, offering clues to the compound's mechanism of action. However, at present, there are no published studies or data sets available that have performed such an analysis on this compound.
Table 1: Hypothetical Gene Expression Changes Induced by this compound This table is for illustrative purposes only, as no experimental data is currently available.
| Gene Symbol | Full Gene Name | Fold Change | p-value | Cellular Pathway |
|---|---|---|---|---|
| GENEA | Gene A | N/A | N/A | Signal Transduction |
| GENEB | Gene B | N/A | N/A | Cell Cycle |
| GENEC | Gene C | N/A | N/A | Apoptosis |
Following gene expression analysis, the next logical step would be to investigate the compound's effects on protein expression and post-translational modifications (PTMs). Techniques like Western Blotting could be used to measure changes in the abundance of specific proteins of interest identified from gene expression studies. Furthermore, advanced proteomics approaches using mass spectrometry could provide a global view of changes in the proteome and identify various PTMs, such as phosphorylation or ubiquitination, that might be altered upon treatment with this compound. These analyses would offer deeper insights into the functional consequences of the observed gene expression changes. As with gene expression, there is currently a lack of published research and data in this area for the specified compound.
Table 2: Potential Protein Expression and PTM Analysis for this compound This table is for illustrative purposes only, as no experimental data is currently available.
| Protein Name | Analysis Method | Observed Change | PTM Status | Functional Implication |
|---|---|---|---|---|
| Protein X | Western Blot | N/A | N/A | Kinase Activity |
| Protein Y | Mass Spectrometry | N/A | N/A | Protein Stability |
While the foundational chemical identity of this compound is established, its biological role and mechanism of action remain to be uncovered. Future research employing the advanced methodologies described will be essential to build a comprehensive understanding of this compound's interactions within a biological context.
Future Research Directions and Emerging Paradigms for 6 Oxaspiro 3.5 Nonan 9 Ylmethanamine
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
One promising direction is the application of microwave-assisted organic synthesis (MAOS) in conjunction with eco-friendly solvents like ethanol (B145695) and organocatalysts such as ionic liquids. mdpi.comnih.gov This combination has been shown to facilitate multicomponent domino reactions—Knoevenagel condensation, Michael addition, and cyclization—to produce spiro compounds in good to excellent yields (43-98%). mdpi.comnih.gov Similarly, the use of iodine as a catalyst under microwave irradiation in solvent-free conditions represents a green approach for creating spiro heterobicyclic rings. nih.gov
Another key area is the development of metal-free and co-catalyst-free catalytic systems. For instance, simple phenol-derived catalysts have been reported for the synthesis of spirocyclic carbonates from spiroepoxy oxindoles and carbon dioxide under ambient conditions, achieving conversions up to 99%. rsc.orgrsc.org For oxa-spirocycles specifically, iodocyclization has emerged as a key synthetic step in a general approach to this class of molecules. rsc.orgrsc.org More advanced catalytic methods, such as those employing Palladium (Pd) or Rhodium (Rh), are being explored for enantioselective C-H activation and arylation to form spirocyclic systems with high precision and control. rsc.org The development of one-pot syntheses, such as using stannyl (B1234572) amine protocol (SnAP) reagents with cyclic ketones, further enhances efficiency by reducing the number of intermediate purification steps. acs.org
These modern synthetic approaches aim to provide scalable, efficient, and environmentally responsible routes to produce 6-Oxaspiro[3.5]nonan-9-ylmethanamine and its derivatives, making them more accessible for further research. nih.gov
Table 1: Comparison of Modern Synthetic Strategies for Spirocycles
| Synthetic Strategy | Key Features | Catalyst Examples | Sustainability Aspect | Ref. |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Ionic Liquids, Iodine | Reduced energy consumption, solvent-free options. | nih.govmdpi.com |
| Metal-Free Catalysis | Avoids heavy metal contamination. | Phenol-derived catalysts | Environmentally benign, ambient reaction conditions. | rsc.orgrsc.org |
| Iodocyclization | Key step for forming oxa-spiro rings. | Molecular Iodine (I₂) | General applicability to oxa-spirocycle class. | rsc.orgrsc.org |
| C-H Activation/Arylation | High precision and stereoselectivity. | Palladium (Pd), Rhodium (Rh) complexes | Atom economy, efficient bond formation. | rsc.org |
| One-Pot Domino Reactions | Multiple steps in a single sequence. | CuCl₂ | Reduced waste from intermediate purification. | researchgate.net |
| SnAP Reagent Synthesis | Operationally simple, one-step formation. | Copper(II) triflate (Cu(OTf)₂) | High efficiency for saturated N-heterocycles. | acs.org |
Exploration of Diverse Spirocyclic Systems as Chemical Probes and Tools
Spirocyclic systems, including the this compound framework, are increasingly recognized as "privileged scaffolds" and innovative tools in drug discovery and chemical biology. nih.govtandfonline.comresearchgate.net Their unique, rigid, three-dimensional (3D) architecture distinguishes them from traditional flat, aromatic compounds and offers significant advantages for probing biological systems. tandfonline.comresearchgate.net The inherent 3D nature of spirocycles allows for the precise projection of functional groups into three-dimensional space, which can lead to more specific and potent interactions with the complex binding sites of biological targets like proteins. tandfonline.com
The value of spirocycles as chemical tools stems from their ability to modulate key pharmaceutical properties. dndi.orgrmit.edu.vn By restricting the conformation of a molecule, a spirocyclic core can reduce the entropic penalty of binding to a target, potentially leading to enhanced potency. researchgate.net This structural rigidity also provides a well-defined scaffold for systematic structure-activity relationship (SAR) studies. dndi.orgnih.gov Furthermore, the introduction of a spirocyclic motif, which is rich in sp³-hybridized carbon atoms, can improve a compound's physicochemical properties, such as increasing aqueous solubility by disrupting crystal packing and enhancing metabolic stability by sterically shielding metabolic "soft spots". rmit.edu.vnbldpharm.com
Researchers have systematically explored the chemical space of bioactive spirocycles, identifying nearly 47,000 such compounds active against approximately 200 different targets, including G protein-coupled receptors (GPCRs). nih.gov This vast diversity underscores the potential for developing novel chemical probes. nih.gov The exploration of spirocyclic systems derived from natural products, which have evolved to interact with proteins, provides further inspiration for designing new tools for chemical biology. tandfonline.comnih.gov As building blocks, spirocycles allow chemists to access hard-to-reach pockets in target proteins and create molecules with improved selectivity and pharmacokinetic profiles, making them invaluable for probing biological function and validating new drug targets. rmit.edu.vn
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Table 2: Applications of AI/ML in Spirocycle Discovery
| Application Area | AI/ML Technique | Function | Potential Impact | Ref. |
|---|---|---|---|---|
| Synthesis Planning | Deep Learning, Neural Networks | Performs retrosynthetic analysis to propose synthetic routes. | Accelerates planning; suggests novel, efficient pathways. | acs.orgfanaticalfuturist.com |
| Property Prediction | Graph Neural Networks, Transfer Learning | Predicts bioactivity, solubility, toxicity, etc. from structure. | Prioritizes promising candidates; reduces failed syntheses. | astrazeneca.comnih.gov |
| Compound Design | Generative Models | Designs novel molecules with desired property profiles. | Explores new chemical space for innovative scaffolds. | roche.com |
| Target Identification | Natural Language Processing, Data Mining | Analyzes biological data to identify and validate new drug targets. | Speeds up the initial stages of drug discovery. | nih.govnih.gov |
Advanced Mechanistic Elucidation of Biological Pathways Relevant to this compound
While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, the broader class of spirocyclic compounds is known to interact with a wide array of biological targets. nih.govresearchgate.net Future research will focus on pinpointing the precise molecular pathways and protein interactions involving this specific oxa-spirocycle. The structural features of this compound—a spirocyclic ether core combined with a primary amine—suggest potential interactions with targets that recognize these motifs. rsc.org
Spirocyclic compounds have demonstrated activity against a diverse set of protein families, including G protein-coupled receptors (GPCRs), enzymes, and ion channels. nih.govtandfonline.com For example, spiro-oxindoles, a well-studied class, have been investigated for their antioxidant properties and their ability to modulate cellular signaling pathways. nih.gov Other novel spiro compounds have been shown to inhibit Early Growth Response-1 (EGR-1)-regulated gene expression, a pathway involved in cellular responses to stimuli. researchgate.net Given the prevalence of spirocycles in natural products, which often possess potent biological activities like anticancer, antiviral, or antidepressant effects, it is plausible that this compound could modulate similar fundamental biological processes. researchgate.netnih.gov
Advanced mechanistic elucidation would involve a combination of experimental and computational techniques. Methods such as chemical proteomics, thermal shift assays, and genetic screening could identify direct protein binding partners. Subsequent cell-based assays would then be necessary to understand how binding to these targets translates into a functional cellular response. Computational docking and molecular dynamics simulations, based on the compound's rigid 3D structure, can further predict and rationalize its binding mode within a target protein's active site, guiding further experimental validation and optimization. rsc.org
Application in Chemical Tool Development and Preclinical Research (Mechanistic Studies, NOT Clinical)
The unique structural and physicochemical properties of this compound make it a valuable scaffold for the development of chemical tools for preclinical research. nih.gov Its application lies not in therapeutic use itself, but as a molecular probe to investigate and understand biological mechanisms. dndi.orgrmit.edu.vn The spirocyclic core provides a rigid framework that is ideal for structure-based drug design (SBDD) and for studying the specific requirements of protein-ligand interactions. tandfonline.com
In preclinical research, derivatives of this compound can be synthesized to serve as probes for target validation. For instance, by systematically modifying the functional groups on the spirocyclic scaffold, researchers can perform detailed structure-activity relationship (SAR) studies to map the binding pocket of a target protein. nih.gov A compelling example of this approach is the synthesis of oxa-spirocyclic analogues of the antihypertensive drug terazosin. rsc.orgrsc.org These analogues were used in preclinical models to probe the drug's mechanism and were found to have significantly higher potency, demonstrating how the oxa-spirocyclic core can be used to optimize interactions with a biological target. rsc.orgrsc.org
Furthermore, the incorporation of an oxygen atom into the spirocyclic unit has been shown to dramatically improve aqueous solubility and lower lipophilicity. rsc.orgrsc.org These are highly desirable properties for chemical tools used in biological assays, as they can reduce non-specific binding and improve bioavailability in cell-based and in vivo mechanistic studies. By creating analogues with reporter tags (e.g., fluorescent dyes or biotin), this compound could be transformed into a tool for visualizing target localization in cells or for identifying binding partners through pull-down experiments. This utility in creating tailored molecular probes makes the scaffold a powerful asset for elucidating complex biological pathways.
Q & A
Q. How can researchers validate target engagement in complex biological systems using chemoproteomic techniques?
- Methods :
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target protein.
- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads for target isolation.
- MS-Based Proteomics : Identify bound proteins via tryptic digest and peptide sequencing (Orbitrap instrumentation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
